molecular formula C13H18N4OS B2987999 1-ethyl-3-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea CAS No. 2034633-39-9

1-ethyl-3-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea

Cat. No. B2987999
CAS RN: 2034633-39-9
M. Wt: 278.37
InChI Key: VPOVVNQVJDHDLH-UHFFFAOYSA-N
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Description

1-ethyl-3-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea is a compound that has been extensively studied in scientific research due to its potential therapeutic applications. This compound is a urea derivative that has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for drug development.

Scientific Research Applications

Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms. Among the various isomers, 1,2,4-oxadiazoles have attracted considerable attention. These compounds find applications in several scientific areas, including pharmaceuticals, drug discovery, scintillating materials, and dyestuff industry .

Synthetic Methods

The synthesis of 1,2,4-oxadiazole-based compounds involves various methods. Researchers have explored both traditional and innovative approaches to create these molecules. These synthetic methods play a crucial role in designing novel drugs and understanding their structure-activity relationships .

Drug Design and Discovery

1,2,4-Oxadiazoles serve as an excellent framework for drug development. Medicinal chemists have discovered several drugs containing the 1,2,4-oxadiazole unit. These compounds exhibit a wide spectrum of biological activities, making them promising candidates for therapeutic applications. Recent advancements in drug design have further highlighted the potential of 1,2,4-oxadiazoles in various disease areas .

Structure-Activity Relationship (SAR)

Understanding the SAR of 1,2,4-oxadiazoles is crucial for optimizing their pharmacological properties. Researchers investigate how subtle modifications to the molecular structure impact biological activity. By studying SAR, scientists can fine-tune the properties of these compounds for specific targets .

Prospects for Further Development

The field of 1,2,4-oxadiazole research continues to evolve. Scientists explore new synthetic routes, evaluate biological activities, and identify potential drug candidates. The future holds exciting possibilities for harnessing the unique properties of 1,2,4-oxadiazoles in drug discovery and beyond .

properties

IUPAC Name

1-ethyl-3-[2-(5-methyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4OS/c1-3-14-13(18)15-6-7-17-10(2)9-11(16-17)12-5-4-8-19-12/h4-5,8-9H,3,6-7H2,1-2H3,(H2,14,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPOVVNQVJDHDLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NCCN1C(=CC(=N1)C2=CC=CS2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-3-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea

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